molecular formula C8H10N2O B1589556 3,4-Dihydro-2H-1,4-benzoxazin-6-amine CAS No. 26011-57-4

3,4-Dihydro-2H-1,4-benzoxazin-6-amine

Cat. No. B1589556
CAS RN: 26011-57-4
M. Wt: 150.18 g/mol
InChI Key: UVUGDGRIYQQKIT-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-1,4-benzoxazin-6-amine” is a chemical compound . It is also known as “3,4-dihydro-2H-1,4-benzoxazin-6-ol” and is an off-white or light pink powder .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their derivatives has been a subject of interest due to their promising biological properties . Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .


Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-2H-1,4-benzoxazin-6-amine” can be represented by the InChI code: 1S/C8H10N2O.H2O4S/c9-6-1-2-8-7 (5-6)10-3-4-11-8;1-5 (2,3)4/h1-2,5,10H,3-4,9H2; (H2,1,2,3,4) .


Chemical Reactions Analysis

The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O -alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2 H -1,4-benzoxazines .


Physical And Chemical Properties Analysis

The physical form of “3,4-Dihydro-2H-1,4-benzoxazin-6-amine” is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature . The molecular weight of the compound is 151.16 .

Scientific Research Applications

Synthesis and Material Applications

3,4-Dihydro-1,3-2H-benzoxazines, including 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, are notable for their synthesis through the Mannich reaction and have diverse applications beyond being monomers for polybenzoxazines. These compounds serve as precursors for luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).

Chemical Properties and Reactions

These compounds have been studied for their vibrational properties, particularly in the fingerprint region of infrared and Raman spectra, demonstrating how variations in the linear amine group affect vibrational peaks (Dunkers & Ishida, 1995). Additionally, they have been involved in hydrolysis reactions with acetylenecarboxylic acid, yielding various products depending on the conditions and tautomeric forms of the compounds involved (Iwanami et al., 1964).

Polymer Science and Functional Materials

In polymer science, 3,4-Dihydro-2H-1,4-benzoxazin-6-amine derivatives are utilized in creating functional polymers and optoelectronic materials. The versatility in the structure of these compounds significantly impacts their desirable properties, making them valuable in sustainable development applications (Wattanathana et al., 2021).

Pharmaceutical Applications

One of the noteworthy applications of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine derivatives is in the pharmaceutical industry. For instance, chemoenzymatic asymmetric synthesis techniques have been used to create derivatives for use as precursors in synthesizing Levofloxacin, an antimicrobial agent (López-Iglesias et al., 2015).

Bioactivity and Ecological Role

The bioactivity of benzoxazines, including their derivatives, has been studied for potential applications in herbicides and other agronomic utilities due to their phytotoxic and antimicrobial properties (Macias et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUGDGRIYQQKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462905
Record name 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-1,4-benzoxazin-6-amine

CAS RN

26011-57-4
Record name 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine (1.8 g, 10.0 mmol) in methanol (150 mL) was hydrogenated on a Parr hydrogenator for 6 hours with 10% palladium on carbon (1.06 g) as a catalyst. The reaction mixture was filtered through Celite to remove the catalyst and the Celite rinsed with methanol. The filtrate was evaporated under vacuum to yield 3,4-dihydro-2H-benzo[1,4]oxazin-6-yl amine as a solid product.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Quantity
1.06 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (590 mg, 3.6 mmol) was added to THF solution of borane tetrahydrofuran complex (9 mL, 1M solution) and the reaction mixture was refluxed for 2.5 h. EtOH (2 mL) was added and stirred at 70° C. for 1 h before 1 mL HCl (conc.) was added. The mixture was stirred at 80° C. overnight then the volatiles were removed under vacuum to leave a crude reside. The residue was dissolved in water, NaOH was added until pH˜10, and the mixture was extracted with CH2Cl2. The organic phase was washed with water and the solvent was removed under vacuum. The residue was purified by column chromatography on silica gel to give the product (274 mg, 51%) as a colorless oil.
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
FX Tavares, KA Al-Barazanji, EC Bigham… - Journal of medicinal …, 2006 - ACS Publications
The high expression of MCH in the hypothalamus with the lean hypophagic phenotype coupled with increased resting metabolic rate and resistance to high fat diet-induced obesity of …
Number of citations: 69 pubs.acs.org

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